2-(3-Bromophenyl)-2',6,6'-triphenyl-4,4'-bipyridine
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Overview
Description
2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine is an organic compound that belongs to the class of bipyridines It is characterized by the presence of a bromophenyl group and three phenyl groups attached to a bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amines .
Scientific Research Applications
2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and materials science
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and photophysical properties, making them useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)triphenylene
- 2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- 2-(3-Bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine is unique due to its bipyridine core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic interactions, such as in organic semiconductors and coordination chemistry .
Properties
Molecular Formula |
C34H23BrN2 |
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Molecular Weight |
539.5 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-(2,6-diphenylpyridin-4-yl)-6-phenylpyridine |
InChI |
InChI=1S/C34H23BrN2/c35-30-18-10-17-27(19-30)34-23-29(22-33(37-34)26-15-8-3-9-16-26)28-20-31(24-11-4-1-5-12-24)36-32(21-28)25-13-6-2-7-14-25/h1-23H |
InChI Key |
UEPVGUPTAGLPES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=NC(=C4)C5=CC(=CC=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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